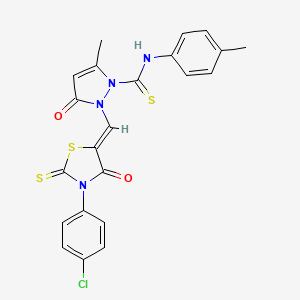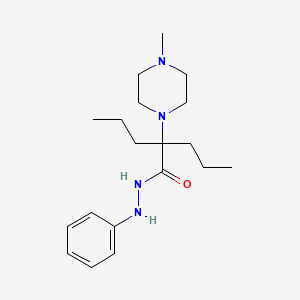
(R)-Hexaconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the use of 2,4-dichlorophenylacetonitrile as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chiral resolution to produce ®-Hexaconazole.
Industrial Production Methods
Industrial production of ®-Hexaconazole often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts and solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Hexaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Hexaconazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from the reactions of ®-Hexaconazole include various oxidized and reduced metabolites, which can be further analyzed for their biological activity and environmental impact.
Scientific Research Applications
®-Hexaconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of triazole fungicides.
Biology: Research on its effects on fungal cell membranes helps in understanding fungal resistance mechanisms.
Medicine: Studies are conducted to explore its potential as an antifungal agent in medical applications.
Industry: It is used in the development of new fungicidal formulations and agricultural products.
Mechanism of Action
®-Hexaconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include the fungal cytochrome P450 enzymes involved in ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tebuconazole
- Propiconazole
- Difenoconazole
Comparison
®-Hexaconazole is unique in its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific mode of action and effectiveness against a broad spectrum of fungal pathogens make it a valuable fungicide in agriculture.
Properties
CAS No. |
221627-81-2 |
|---|---|
Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(2R)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1 |
InChI Key |
STMIIPIFODONDC-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



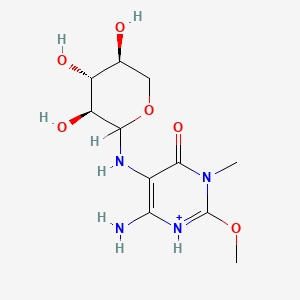
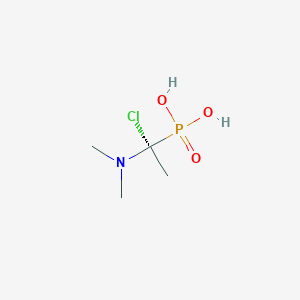
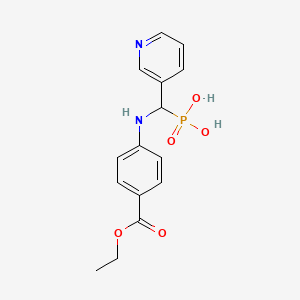
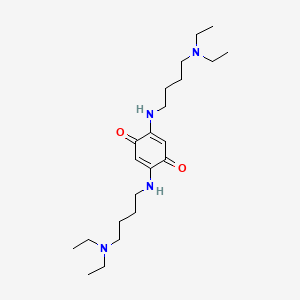
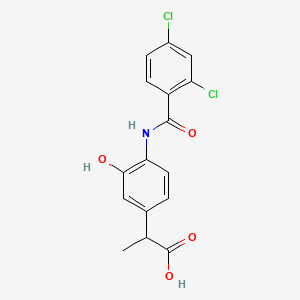


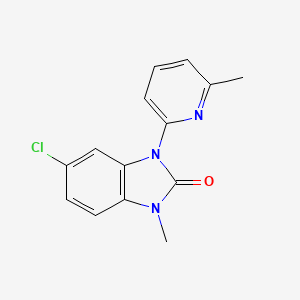
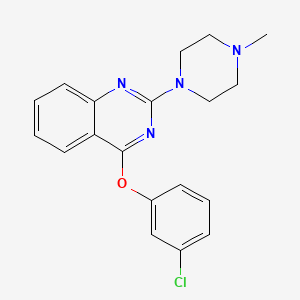
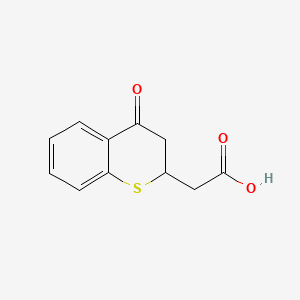
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)
